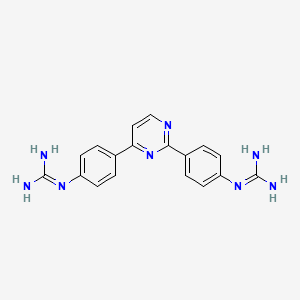
Guanidine, N,N'''-(2,4-pyrimidinediyldi-4,1-phenylene)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine is a compound with the molecular formula C18H18N8 and a molecular weight of 346.39 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine typically involves the reaction of bis-chalcones with guanidine hydrochloride or thiourea under basic conditions . For example, a mixture of the bis-chalcone compound, guanidine hydrochloride, sodium hydroxide, and ethanol is refluxed for several hours. After the reaction is complete, the mixture is poured onto ice to precipitate the product, which is then purified.
Industrial Production Methods
While specific industrial production methods for 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrimidine N-oxides, while substitution reactions could produce various substituted pyrimidine derivatives.
科学的研究の応用
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Pyrimidine derivatives are explored for their therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to these enzymes, blocking their activity and disrupting cellular processes.
類似化合物との比較
Similar Compounds
Cytosine: A pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base found in DNA.
Uracil: A pyrimidine base found in RNA.
Barbituric Acid: A pyrimidine derivative used in the synthesis of barbiturates.
Uniqueness
1,1’-(Pyrimidine-2,4-diylbis(4,1-phenylene))diguanidine is unique due to its specific structure, which includes two guanidine groups attached to a pyrimidine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
648415-54-7 |
|---|---|
分子式 |
C18H18N8 |
分子量 |
346.4 g/mol |
IUPAC名 |
2-[4-[2-[4-(diaminomethylideneamino)phenyl]pyrimidin-4-yl]phenyl]guanidine |
InChI |
InChI=1S/C18H18N8/c19-17(20)24-13-5-1-11(2-6-13)15-9-10-23-16(26-15)12-3-7-14(8-4-12)25-18(21)22/h1-10H,(H4,19,20,24)(H4,21,22,25) |
InChIキー |
PXKMEJVPRMVGSW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)C3=CC=C(C=C3)N=C(N)N)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



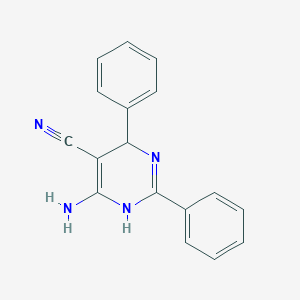
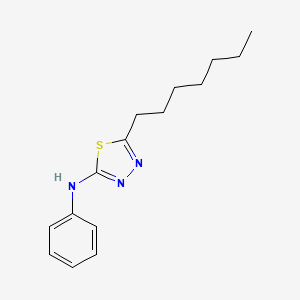

![(3S)-1-[7-(Benzyloxy)-2-methylquinazolin-4-yl]pyrrolidin-3-ol](/img/structure/B15213728.png)
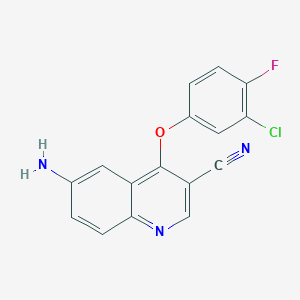

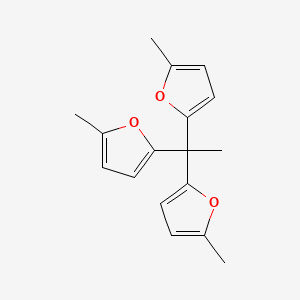
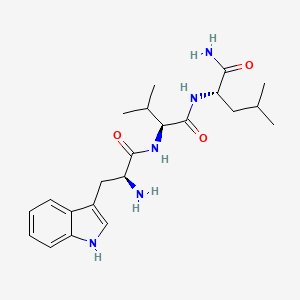

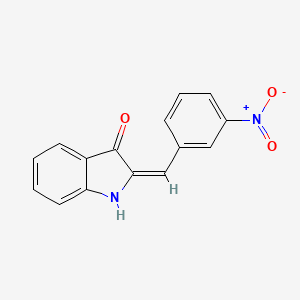
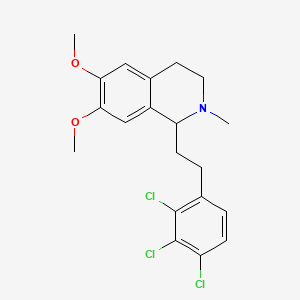
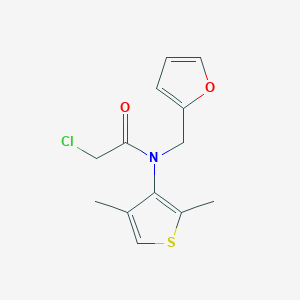
![7-Ethoxy-2-(heptan-3-yl)-3-methylimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B15213794.png)
